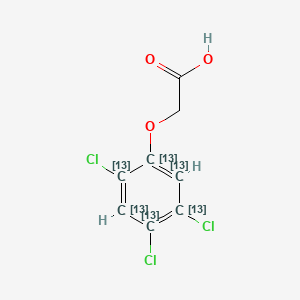
Tiotropium-d3 Bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tiotropium-d3 Bromide is the labelled analogue of Tiotropium bromide . It is an anticholinergic bronchodilator used in the management of chronic obstructive pulmonary disease . It blocks the binding of the acetylcholine ligand and subsequent opening of the ligand-gated ion channel .
Synthesis Analysis
The synthesis of Tiotropium Bromide involves oxidation reactions in an oxygenic environment using organic and/or inorganic basic substances . A reversed-phase liquid chromatographic method has been developed for the simultaneous determination of Tiotropium Bromide .科学的研究の応用
1. Application in Hematopoietic Stem Cell Transplantation (HSCT) Complications
- Summary of Application: Tiotropium Bromide is being investigated for its potential use in treating Bronchiolitis Obliterans Syndrome (BOS), a pulmonary complication of HSCT. BOS has a high morbidity and mortality rate, and no standard treatment has been proposed yet .
- Methods of Application: A randomized, double-blind, placebo-controlled, and crossover clinical trial is being conducted to evaluate the efficacy of Tiotropium in patients with BOS. Patients are randomly assigned to receive a once-daily inhaled capsule of either Tiotropium Bromide or placebo for 1 month .
- Results or Outcomes: The treatment follow-up of participants with Tiotropium is currently ongoing and is due to finish in April 2024 .
2. Application in Chronic Obstructive Pulmonary Disease (COPD)
- Summary of Application: Tiotropium Bromide is a long-acting inhaled anticholinergic that has been approved for the management of COPD. It induces relaxation of the airway smooth muscle, allowing for once-daily administration .
- Methods of Application: Tiotropium Bromide is administered via inhalation of an 18-μg capsule with a HandiHaler breath-actuated inhalation device once daily .
- Results or Outcomes: Clinical trials of Tiotropium with placebo, ipratropium, and salmeterol have demonstrated the efficacy of Tiotropium in improving forced expiratory volume in one second (FEV1) and forced vital capacity values, health-related quality of life, and exercise endurance. It also reduced dyspnea, lung hyperinflation, exacerbations, and use of rescue medication .
3. Application as an Internal Standard for Quantification
- Summary of Application: Tiotropium-d3 Bromide is used as an internal standard for the quantification of Tiotropium by Gas Chromatography (GC) or Liquid Chromatography Mass Spectrometry (LC-MS) .
- Methods of Application: Tiotropium-d3 Bromide is added to the sample containing Tiotropium. The sample is then analyzed using GC or LC-MS. The signal from Tiotropium-d3 Bromide is used to calibrate the signal from Tiotropium, allowing for accurate quantification .
- Results or Outcomes: The use of Tiotropium-d3 Bromide as an internal standard improves the accuracy and reliability of Tiotropium quantification .
4. Application in Traditional Chinese Medicine
- Summary of Application: Tiotropium Bromide is being investigated for its effects when co-applied with traditional Chinese medicine on patients with stable Chronic Obstructive Pulmonary Disease (COPD) .
- Methods of Application: A multicenter, randomized, controlled trial study is being conducted to evaluate the effects of co-application of Tiotropium Bromide and traditional Chinese medicine on patients with stable COPD .
- Results or Outcomes: The study is currently ongoing, and the results are yet to be published .
5. Application in Asthma Treatment
- Summary of Application: Tiotropium Bromide has been investigated for its use in the treatment of asthma. It is being considered as a potential therapeutic option for both adult and pediatric asthma populations .
- Methods of Application: Tiotropium Bromide is administered via inhalation. The specific dosage and frequency of administration would depend on the severity of the patient’s asthma and their response to treatment .
- Results or Outcomes: Clinical trials have shown that Tiotropium Bromide can be an effective treatment option for asthma, improving lung function and reducing the frequency of asthma exacerbations .
6. Application in Combination with Traditional Chinese Medicine
- Summary of Application: Tiotropium Bromide is being investigated for its effects when co-applied with traditional Chinese medicine on patients with stable Chronic Obstructive Pulmonary Disease (COPD) .
- Methods of Application: A multicenter, randomized, controlled trial study is being conducted to evaluate the effects of co-application of Tiotropium Bromide and traditional Chinese medicine on patients with stable COPD .
- Results or Outcomes: The study is currently ongoing, and the results are yet to be published .
Safety And Hazards
将来の方向性
Tiotropium Bromide is used to prevent bronchospasm (narrowing of the airways in the lungs) in adults with COPD (chronic obstructive pulmonary disease), including bronchitis and emphysema . It is also used to prevent asthma attacks in adults and children who are at least 6 years old . It is recommended to follow the directions on the prescription label carefully, and ask your doctor or pharmacist to explain any part you do not understand .
特性
IUPAC Name |
[9-methyl-9-(trideuteriomethyl)-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] 2-hydroxy-2,2-dithiophen-2-ylacetate;bromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22NO4S2.BrH/c1-20(2)12-9-11(10-13(20)17-16(12)24-17)23-18(21)19(22,14-5-3-7-25-14)15-6-4-8-26-15;/h3-8,11-13,16-17,22H,9-10H2,1-2H3;1H/q+1;/p-1/i1D3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQHNAVOVODVIMG-NIIDSAIPSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(C4=CC=CS4)(C5=CC=CS5)O)C.[Br-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[N+]1(C2CC(CC1C3C2O3)OC(=O)C(C4=CC=CS4)(C5=CC=CS5)O)C.[Br-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrNO4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tiotropium-d3 Bromide | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

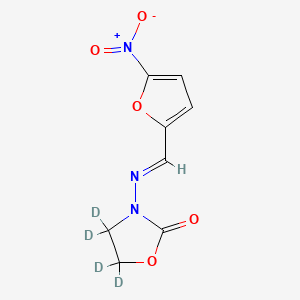
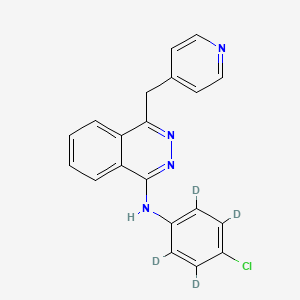
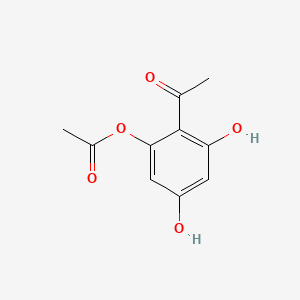
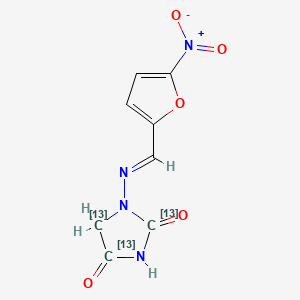
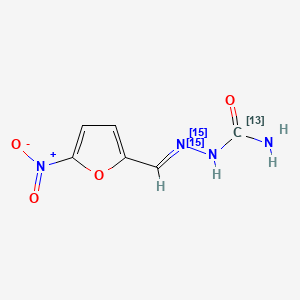
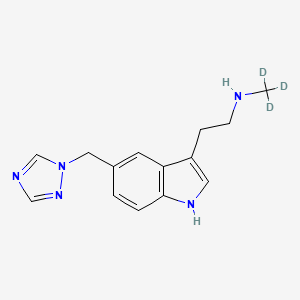


![4-[4-[[2-(4-Chlorophenyl)phenyl]methyl]-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]-N-[4-[[(2R)-4-(dimethylamino)-1-phenylsulfanylbutan-2-yl]amino]-3-nitrophenyl]sulfonylbenzamide](/img/structure/B565181.png)
![4-[4-[[2-(4-Chlorophenyl)-5,5-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-N-[4-[[(2R)-4-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylbenzamide](/img/structure/B565182.png)
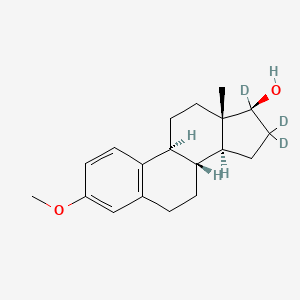
![9-[(2xi)-3-Deoxy-beta-D-glycero-pentofuranosyl]-N-dodecanoyl-9H-purin-6-amine](/img/structure/B565184.png)
